![molecular formula C20H13N3O5S B2852163 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1396809-40-7](/img/structure/B2852163.png)
1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that features a diverse array of functional groups, including a benzodioxole, a thiophene, an oxadiazole, and a dihydropyridinone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a thiophene derivative through a series of condensation reactions.
Formation of the Dihydropyridinone Ring: The final step involves the formation of the dihydropyridinone ring through a cyclization reaction, typically using a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and oxadiazole rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products:
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
- 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
- 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Uniqueness: 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c24-14(12-3-5-15-16(8-12)27-11-26-15)10-23-9-13(4-6-18(23)25)20-21-19(22-28-20)17-2-1-7-29-17/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELHJSRMNOJISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
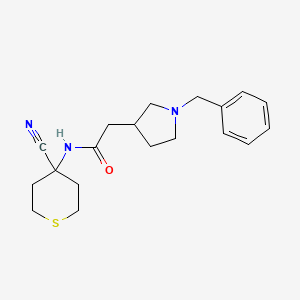
![N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2852083.png)
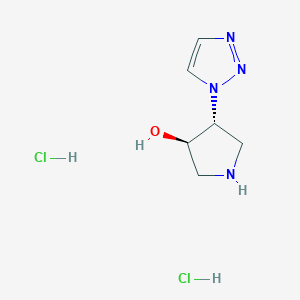
![3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine](/img/structure/B2852086.png)

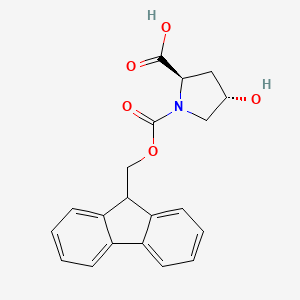
![3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B2852091.png)
![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2852092.png)
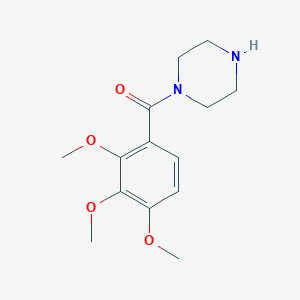

![3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2852096.png)
![2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2852097.png)
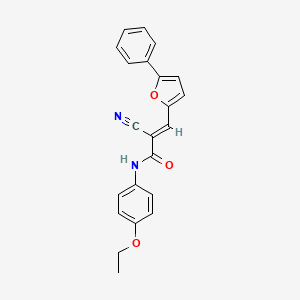
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)
